molecular formula C20H16Cl2N4O2 B12040730 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12040730
M. Wt: 415.3 g/mol
InChI Key: CCARCYWPEPKVMQ-UHFFFAOYSA-N
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Description

6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrano ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furyl and dichlorophenyl groups. The final steps involve the formation of the pyrano ring and the addition of the amino and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

the principles of organic synthesis and process optimization would apply to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

IUPAC Name

6-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16Cl2N4O2/c1-2-3-14-18-17(11(9-23)19(24)28-20(18)26-25-14)16-7-6-15(27-16)10-4-5-12(21)13(22)8-10/h4-8,17H,2-3,24H2,1H3,(H,25,26)

InChI Key

CCARCYWPEPKVMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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